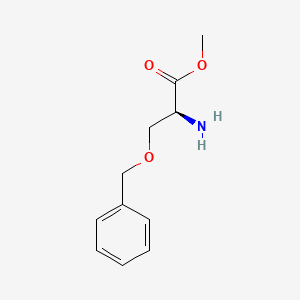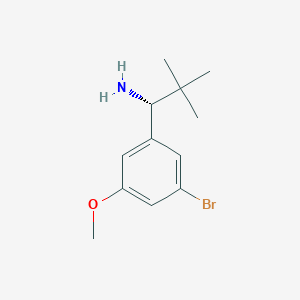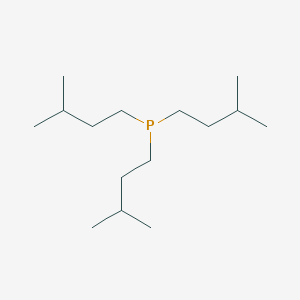
Triisoamylphosphine,tech.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triisoamylphosphine,tech. is a tertiary phosphine compound with the molecular formula C15H33P . It is known for its role as a ligand in coordination chemistry and its applications in various chemical reactions. This compound is characterized by its three isoamyl groups attached to a central phosphorus atom, making it a versatile reagent in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triisoamylphosphine typically involves the reaction of isoamyl chloride with a phosphorus trihalide, such as phosphorus trichloride, in the presence of a base like sodium or potassium. The reaction proceeds through nucleophilic substitution, where the isoamyl groups replace the halides on the phosphorus atom. The general reaction can be represented as follows:
3C5H11Cl+PCl3+3Na→P(C5H11)3+3NaCl
Industrial Production Methods
In industrial settings, the production of triisoamylphosphine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Triisoamylphosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form triisoamylphosphine oxide.
Reduction: Reduction of triisoamylphosphine oxide back to triisoamylphosphine.
Substitution: It can participate in substitution reactions, where the isoamyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Triisoamylphosphine oxide.
Reduction: Regeneration of triisoamylphosphine.
Substitution: Various substituted phosphines depending on the reagents used.
Applications De Recherche Scientifique
Triisoamylphosphine is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are used in catalysis and organic synthesis.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential as a drug delivery agent and its role in medicinal chemistry.
Industry: Employed in the production of fine chemicals and as a stabilizer in polymerization processes.
Mécanisme D'action
The mechanism of action of triisoamylphosphine involves its ability to donate electron density to metal centers, forming stable complexes. This electron donation facilitates various catalytic processes, enhancing reaction rates and selectivity. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trioctylphosphine: Similar in structure but with octyl groups instead of isoamyl groups.
Tributylphosphine: Contains butyl groups and is used in similar applications.
Triphenylphosphine: Contains phenyl groups and is widely used in organic synthesis.
Uniqueness
Triisoamylphosphine is unique due to its specific steric and electronic properties imparted by the isoamyl groups. These properties make it particularly effective in certain catalytic processes where other phosphines may not perform as well. Its ability to form stable complexes with a variety of metal centers also sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C15H33P |
|---|---|
Poids moléculaire |
244.40 g/mol |
Nom IUPAC |
tris(3-methylbutyl)phosphane |
InChI |
InChI=1S/C15H33P/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6/h13-15H,7-12H2,1-6H3 |
Clé InChI |
LAIHWQOLDGBKFT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCP(CCC(C)C)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


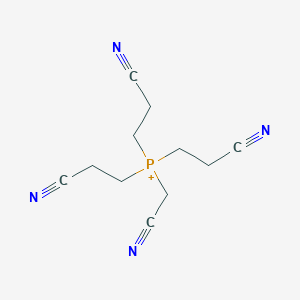
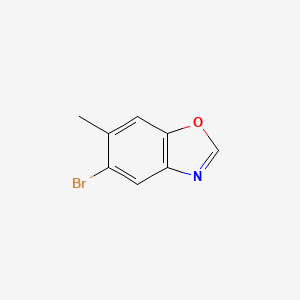

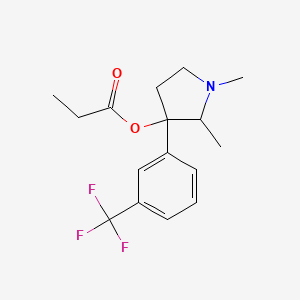
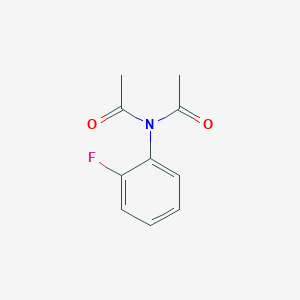
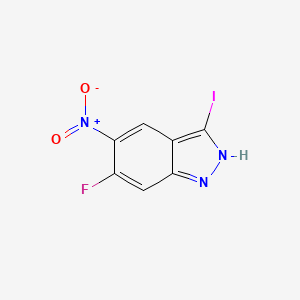
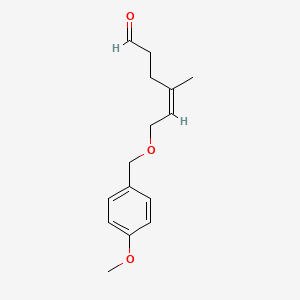

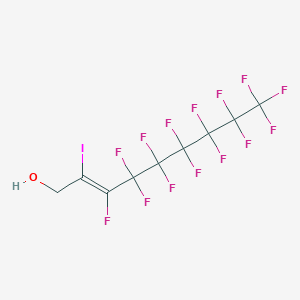
![1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene](/img/structure/B12842787.png)
